N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a unique structure combining a benzodioxepin ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-Nα-(2-thienylcarbonyl)-L-phenylalaninamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)valinamide
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of a benzodioxepin ring and an indole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-21-12-15(14-5-2-3-6-16(14)21)19(22)20-13-7-8-17-18(11-13)24-10-4-9-23-17/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22) |
InChI Key |
LVSBOAQAGQHNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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